molecular formula C17H21N3O2 B2750566 N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1172000-15-5

N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

货号 B2750566
CAS 编号: 1172000-15-5
分子量: 299.374
InChI 键: IQEHKYPIIGHHOX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide, also known as DPA-714, is a novel ligand that specifically binds to the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of various cellular processes, including apoptosis, inflammation, and steroidogenesis. DPA-714 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

作用机制

N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide specifically binds to TSPO, which is overexpressed in activated microglia and astrocytes in the brain. By binding to TSPO, this compound reduces the production of pro-inflammatory cytokines and chemokines, and promotes the production of anti-inflammatory cytokines. This leads to a reduction in neuroinflammation and an improvement in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the brain. It reduces the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and promotes the production of anti-inflammatory cytokines, such as interleukin-10. It also reduces the activation of microglia and astrocytes, which are the main cells involved in neuroinflammation. Additionally, this compound has been shown to improve synaptic plasticity and cognitive function in animal models of neurodegenerative diseases.

实验室实验的优点和局限性

One of the main advantages of using N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide in lab experiments is its specificity for TSPO. This allows researchers to selectively target activated microglia and astrocytes in the brain, without affecting other cells. Additionally, this compound has been shown to have a good safety profile in preclinical and clinical studies.
However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, TSPO expression can vary depending on the disease state and the stage of the disease, which can affect the efficacy of this compound.

未来方向

There are several future directions for research on N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide. One area of interest is the development of more potent and selective TSPO ligands that can be used for imaging and therapeutic purposes. Another area of interest is the investigation of the role of TSPO in other neurological disorders, such as depression and anxiety. Additionally, the use of this compound in combination with other drugs or therapies is an area of potential research, as it may enhance the therapeutic effects of these treatments.

合成方法

The synthesis of N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide involves several steps, starting with the reaction of 2,6-dimethylphenylhydrazine with ethyl 2-bromoacetate to form 2,6-dimethylphenylhydrazine diethylacetate. The diethylacetate is then hydrolyzed to form 2,6-dimethylphenylhydrazine acetate, which is then reacted with 6-oxo-4-propylpyrimidine to form this compound.

科学研究应用

N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in neurological disorders. In animal models of Alzheimer's disease, this compound has been shown to reduce neuroinflammation and improve cognitive function. In a clinical trial of patients with multiple sclerosis, this compound was found to reduce inflammation in the brain and improve clinical outcomes.

属性

IUPAC Name

N-(2,6-dimethylphenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-4-6-14-9-16(22)20(11-18-14)10-15(21)19-17-12(2)7-5-8-13(17)3/h5,7-9,11H,4,6,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEHKYPIIGHHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。